molecular formula C21H16N4O3S2 B2975573 3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251606-46-8

3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Cat. No. B2975573
CAS RN: 1251606-46-8
M. Wt: 436.5
InChI Key: CFJDARGIJKADLA-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine , which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These types of compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Scientific Research Applications

Synthesis and Characterization

Research has delved into synthesizing and characterizing compounds with structural similarities, focusing on diverse chemical reactions to create new derivatives with potential applications in materials science and pharmaceuticals. For instance, Akbas et al. (2018) synthesized new pyrimidine derivatives through Multicomponent Cyclocondensation Reactions (MCRs), exploring their antioxidant properties via various in vitro tests. This approach to synthesizing compounds showcases the interest in developing molecules with specific functional properties, potentially applicable to related compounds such as the one (Akbas et al., 2018).

Anticancer and DNA Binding Properties

Another significant area of application for similar compounds involves investigating their anticancer activities and interactions with DNA. Bera et al. (2021) focused on a tridentate NNN ligand and its cobalt(II) complex, demonstrating potential anticancer activity against U937 human monocytic cells and elucidating the mechanism of action via DNA binding studies. This highlights the potential therapeutic applications of complex molecules, possibly extending to compounds like "3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile" (Bera et al., 2021).

Antimicrobial Activity

Compounds within this structural family have also been explored for their antimicrobial properties. The synthesis of novel heterocycles based on pyrazole moieties, for example, has been linked to antimicrobial activities, suggesting that similar compounds could be investigated for their potential as antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Electrochromic Materials

Furthermore, the exploration of compounds for applications in electrochromic materials has been noted. Ming et al. (2015) studied donor-acceptor-type electrochromic polymers incorporating thiadiazolo[3,4-c]pyridine, showcasing the potential of such molecules in developing fast-switching electrochromic devices with low bandgaps. This implies that related compounds might find use in advanced material applications, including display technologies (Ming et al., 2015).

properties

IUPAC Name

3-[[4-(3-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c1-29-18-8-3-7-17(12-18)25-20-19(9-4-10-23-20)30(27,28)24(21(25)26)14-16-6-2-5-15(11-16)13-22/h2-12H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDARGIJKADLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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